molecular formula C10H14BrN3 B8814170 5-Bromo-2-(piperidin-1-yl)pyridin-3-amine

5-Bromo-2-(piperidin-1-yl)pyridin-3-amine

Cat. No. B8814170
M. Wt: 256.14 g/mol
InChI Key: MNPBCXSAJCNLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-piperidin-1-ylpyridin-3-amine

InChI

InChI=1S/C10H14BrN3/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5,12H2

InChI Key

MNPBCXSAJCNLKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-3-nitro-2-(piperidin-1-yl)pyridine (5.88 g, 20.5 mmol) in EtOAc (50 mL) was added tin(II) chloride dihydrate (23.5 g, 104 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 90° C. After 1 h, the reaction was cooled in an ice bath, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was purified with silica gel chromatography (0-15% EtOAc in hexanes) to provide a white solid as 5-bromo-2-(piperidin-1-yl)pyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.57 (1H, d, J=2.2 Hz), 7.09 (1H, d, J=2.3 Hz), 5.04 (2H, s), 2.98 (4H, m), 1.73 (4H, m), 1.58 (2H, m).
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.